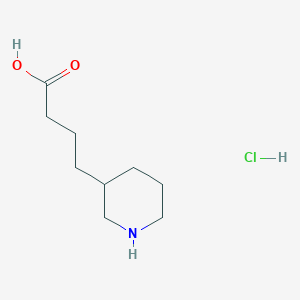

4-(Piperidin-3-yl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Piperidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid under specific conditions. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the classical Hantzsch pyridine synthesis, which is a two-step multi-component reaction that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Piperidin-3-yl)butanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)butanoic acid hydrochloride involves its participation in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets enzymes involved in NAD biosynthesis and recycling, thereby affecting cellular metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

4-(Piperidin-4-yl)butanoic acid hydrochloride: A closely related compound with similar chemical properties and applications.

Piperidine derivatives: Various piperidine derivatives share similar structural features and reactivity patterns.

Uniqueness

4-(Piperidin-3-yl)butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in the synthesis of FK866 and other NAD biosynthesis inhibitors. Its ability to modify matriptase inhibitors also sets it apart from other piperidine derivatives .

Biological Activity

4-(Piperidin-3-yl)butanoic acid hydrochloride is a chemical compound that has garnered attention due to its significant biological activities, particularly its role as an inhibitor of NAD biosynthesis. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 207.70 g/mol. It features a piperidine ring attached to a butanoic acid moiety. The compound appears as a solid, with a melting point ranging from 113 to 117 °C and is soluble in water, indicating good bioavailability for biological studies.

The primary mechanism of action for this compound involves its inhibition of NAD biosynthesis pathways. NAD (Nicotinamide adenine dinucleotide) is crucial for cellular metabolism and energy production. By inhibiting the enzymes responsible for NAD synthesis, this compound may exert anti-cancer effects and influence various metabolic pathways.

1. Anti-Cancer Potential

Research indicates that this compound may have anti-cancer properties due to its ability to inhibit NAD biosynthesis. This inhibition can lead to reduced energy availability in cancer cells, potentially limiting their growth and proliferation. Studies have shown that compounds targeting NAD pathways can enhance the efficacy of traditional chemotherapy agents.

2. Enzyme Inhibition

The compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its structural characteristics allow it to modify enzyme activity, which can have downstream effects on cellular functions and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Piperidin-1-yl)butanoic acid | 5463-76-3 | Similar structure; different piperidine substitution affecting activity. |

| 4-(Piperidin-4-yl)butanoic acid | 84512-08-3 | Exhibits different biological activities due to the position of substitution. |

| 3-(Piperidin-1-yl)propanoic acid | 2098110-95-1 | Shorter carbon chain; may exhibit different pharmacokinetics and dynamics. |

This table illustrates how variations in piperidine substitution can affect biological activity and therapeutic potential.

Study on NAD Inhibition

A study highlighted the role of this compound in inhibiting NAD synthesis in cancer cells. The results indicated a significant reduction in cellular proliferation rates when treated with this compound compared to controls.

In Vivo Studies

In vivo experiments have demonstrated that the compound can effectively cross biological membranes, suggesting its potential as a drug candidate capable of reaching intracellular targets. This property is critical for therapeutic applications where intracellular action is required.

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

4-piperidin-3-ylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2,(H,11,12);1H |

InChI Key |

UUVGGAMIQBUQLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CCCC(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.